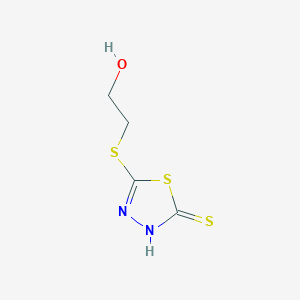
sodium 2-hydroxy-3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-3-methoxypropanoate is an organic compound with the molecular formula C4H7NaO4 It is a sodium salt derivative of 2-hydroxy-3-methoxypropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-hydroxy-3-methoxypropanoate can be synthesized through the neutralization of 2-hydroxy-3-methoxypropanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process would still rely on the neutralization reaction but may include additional purification steps to remove impurities and ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-3-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-hydroxy-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug formulation and delivery.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-3-methoxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Sodium 2-hydroxy-3-methoxypropanoate can be compared with other similar compounds such as:
Sodium lactate: Similar in structure but lacks the methoxy group.
Sodium glycolate: Contains a hydroxyl group but lacks the methoxy group.
Sodium 2-hydroxy-3-ethoxypropanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: The presence of both hydroxyl and methoxy groups in this compound provides unique chemical properties that can be exploited in various applications, making it distinct from its analogs.
Properties
CAS No. |
2639458-74-3 |
|---|---|
Molecular Formula |
C4H7NaO4 |
Molecular Weight |
142.09 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-methoxypropanoate |
InChI |
InChI=1S/C4H8O4.Na/c1-8-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
MNRYALWWOPBFJN-UHFFFAOYSA-M |
Canonical SMILES |
COCC(C(=O)[O-])O.[Na+] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



